Gemcitabine 3'-Benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gemcitabine 3’-Benzoate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and bladder cancers . The benzoate derivative is synthesized to enhance certain properties of the parent compound, such as its stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine 3’-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of gemcitabine. One common method includes the use of benzoic anhydride in the presence of a base like pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of Gemcitabine 3’-Benzoate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Gemcitabine 3’-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gemcitabine and benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Gemcitabine and benzoic acid.
Substitution: Various gemcitabine derivatives depending on the nucleophile used.
科学研究应用
Gemcitabine 3’-Benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with cellular enzymes and its role in DNA synthesis inhibition.
Industry: Utilized in the development of new chemotherapeutic formulations and drug delivery systems.
作用机制
Gemcitabine 3’-Benzoate exerts its effects by inhibiting DNA synthesis. Once inside the cell, it is converted to its active triphosphate form, which gets incorporated into the DNA strand, leading to chain termination . This action inhibits the replication of cancer cells and induces apoptosis. The compound targets ribonucleotide reductase and DNA polymerase, crucial enzymes in DNA synthesis .
相似化合物的比较
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fluorouracil: A pyrimidine analog that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of fluorouracil.
Uniqueness
Gemcitabine 3’-Benzoate is unique due to its enhanced stability and bioavailability compared to gemcitabine. This makes it a promising candidate for developing more effective cancer treatments .
生物活性
Gemcitabine 3'-benzoate is a chemical modification of the well-known chemotherapeutic agent gemcitabine, which is widely used in the treatment of various cancers including pancreatic, breast, and non-small cell lung cancer. The modification aims to enhance the biological activity and therapeutic efficacy of gemcitabine by improving its pharmacokinetic properties and reducing resistance mechanisms encountered in cancer therapy.
Gemcitabine functions as a nucleoside analog that interferes with DNA synthesis. Upon entering the cell, it is phosphorylated to its active forms: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). These metabolites inhibit ribonucleotide reductase and incorporate into DNA, leading to chain termination and apoptosis in cancer cells .
The 3'-benzoate modification is designed to enhance the stability of gemcitabine against deamination, a process that significantly reduces its efficacy due to rapid metabolism by cytidine deaminase (CDA) . This chemical alteration may improve cellular uptake and retention of the active drug forms, thereby enhancing cytotoxicity.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests improved absorption and distribution compared to unmodified gemcitabine. Studies indicate that this compound can achieve higher intracellular concentrations, which are crucial for its therapeutic effectiveness. The modification potentially allows for sustained release and prolonged action within the tumor microenvironment .
In Vitro and In Vivo Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HT-29 (colon cancer).
- IC50 Values :
- MCF-7: <7 nM
- PC-3: <7 nM
- HT-29: IC50 = 20.68 µM
These values indicate a significant enhancement in potency compared to standard gemcitabine, which often shows IC50 values exceeding 100 µM in similar assays .
Case Studies
- Pancreatic Cancer : In a clinical setting, patients treated with this compound exhibited improved disease-free survival rates compared to those receiving standard therapy. The modification's ability to evade metabolic degradation was highlighted as a key factor contributing to this outcome .
- Combination Therapies : this compound has been evaluated in combination with other agents such as bortezomib for relapsed mantle cell lymphoma. Results indicated enhanced efficacy due to synergistic effects on apoptosis pathways .
Data Table: Comparative Efficacy of Gemcitabine vs. This compound
Cancer Type | Standard Gemcitabine IC50 (µM) | This compound IC50 (nM) | Outcome |
---|---|---|---|
Breast (MCF-7) | >100 | <7 | Significant enhancement |
Prostate (PC-3) | >100 | <7 | Significant enhancement |
Colon (HT-29) | >100 | 20.68 | Moderate enhancement |
属性
分子式 |
C16H15F2N3O5 |
---|---|
分子量 |
367.30 g/mol |
IUPAC 名称 |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(26-13(23)9-4-2-1-3-5-9)10(8-22)25-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |
InChI 键 |
QZHKHSILGSHQRT-MPKXVKKWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H](C2(F)F)N3C=CC(=NC3=O)N)CO |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2(F)F)N3C=CC(=NC3=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。